molecular formula C17H17N5O4 B2515864 ethyl {[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}formate CAS No. 919752-53-7

ethyl {[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}formate

Cat. No.: B2515864
CAS No.: 919752-53-7
M. Wt: 355.354
InChI Key: QLQYLMMGPYANTQ-UHFFFAOYSA-N
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Description

The compound ethyl {[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}formate features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 1 with a 3,4-dimethylphenyl group and at position 5 with an ethyl carbamoyl formate moiety.

Properties

IUPAC Name

ethyl 2-[[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-4-26-17(25)15(23)20-21-9-18-14-13(16(21)24)8-19-22(14)12-6-5-10(2)11(3)7-12/h5-9H,4H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQYLMMGPYANTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}formate typically involves multiple steps. One common method starts with the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, followed by cyclization of the resulting carboxylic acids to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones. These intermediates are then treated with substituted anilines to yield the final pyrazolo[3,4-d]pyrimidin-4-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of catalytic amounts of anhydrous zinc (II) chloride to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

Ethyl {[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of ethyl {[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}formate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 1 and 5

The table below highlights key structural differences among pyrazolo[3,4-d]pyrimidinone derivatives:

Compound Name Position 1 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Functional Groups Biological Activity Notes References
Ethyl {[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}formate 3,4-Dimethylphenyl Ethyl carbamoyl formate Not reported Carbamoyl, ester Not explicitly studied
N-[1-(3,4-Dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide 3,4-Dimethylphenyl 2-(4-Methoxyphenyl)acetamide 403.4 Acetamide, methoxy Unknown
Ethyl 2-(1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetate Methyl Ethyl acetate Not reported Ester Unknown
1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Phenyl None Not reported Ketone Precursor for bioactive derivatives
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 4-Fluoro-2-hydroxyphenyl None Not reported Hydroxyl, fluorine, tert-butyl Enhanced metabolic stability
Ethyl 5-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1H-pyrazole-3-carboxylate Phenyl Pyrazole-3-carboxylate Not reported Pyrazole, ester Increases cellobiase reactivity

Key Observations

Fluorinated aryl groups (e.g., 4-fluoro-2-hydroxyphenyl in ) introduce polarity and metabolic stability due to fluorine’s electron-withdrawing effects .

Pyrazole-3-carboxylate derivatives () demonstrate enzymatic modulation (e.g., cellobiase activation), suggesting that heterocyclic substituents at position 5 can significantly influence bioactivity .

Biological Activity

Ethyl {[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]carbamoyl}formate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and an ethyl carbamate moiety. The structural formula can be summarized as follows:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{3}

Biological Activity Overview

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit a variety of biological activities including:

  • Antitumor Activity : Pyrazolo derivatives have shown effectiveness against various cancer cell lines by inhibiting critical pathways involved in tumor growth.
  • Anti-inflammatory Properties : These compounds have been linked to the modulation of inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Antibacterial and Antifungal Activities : Studies have demonstrated the efficacy of pyrazolo derivatives against several bacterial and fungal strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrazolo derivatives act as inhibitors of specific kinases involved in cancer progression (e.g., BRAF(V600E), EGFR).
  • Modulation of Cell Signaling : These compounds can interfere with signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties which contribute to their protective effects against oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrazolo derivatives:

StudyCompound TestedBiological ActivityKey Findings
5-Phenyl-1H-pyrazol derivativesAntitumorEffective against BRAF(V600E) with significant IC50 values.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideAntifungalExhibited higher antifungal activity than standard treatments.
Pyrazole-based 1,3,4-oxadiazole derivativesAntimicrobialModerate inhibitory activity against xanthine oxidase with IC50 values around 72 µM.

Pharmacological Applications

Given its biological profile, this compound may have applications in:

  • Cancer Therapy : As a potential therapeutic agent targeting specific kinases involved in tumorigenesis.
  • Anti-inflammatory Drugs : For the treatment of chronic inflammatory diseases.
  • Antimicrobial Agents : In the development of new treatments for resistant bacterial and fungal infections.

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